molecular formula C6H4ClN3 B11810005 2-(5-Chloropyrimidin-2-yl)acetonitrile

2-(5-Chloropyrimidin-2-yl)acetonitrile

Cat. No.: B11810005
M. Wt: 153.57 g/mol
InChI Key: FIZKBAJLLSRSFE-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-2-yl)acetonitrile is an organic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)acetonitrile typically involves the reaction of 5-chloropyrimidine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydroxide, in an organic solvent like acetonitrile . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by the acetonitrile group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while oxidation might produce a pyrimidine carboxylic acid .

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropyrimidin-2-yl)acetonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and a chloropyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

2-(5-chloropyrimidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZKBAJLLSRSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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